molecular formula C13H10S2 B3066941 Benzenecarbodithioic acid phenyl ester CAS No. 949-00-8

Benzenecarbodithioic acid phenyl ester

Cat. No.: B3066941
CAS No.: 949-00-8
M. Wt: 230.4 g/mol
InChI Key: NYTCMYDFBKNQBL-UHFFFAOYSA-N
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Description

It is a member of the dithiobenzoate family and is primarily used as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in controlled radical polymerization processes . This compound is known for its ability to mediate polymerization reactions, making it valuable in the synthesis of various polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenecarbodithioic acid phenyl ester can be synthesized through the esterification of benzenecarbodithioic acid with phenol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The general reaction is as follows:

Benzenecarbodithioic acid+PhenolBenzenecarbodithioic acid phenyl ester+Water\text{Benzenecarbodithioic acid} + \text{Phenol} \rightarrow \text{this compound} + \text{Water} Benzenecarbodithioic acid+Phenol→Benzenecarbodithioic acid phenyl ester+Water

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Mechanism of Action

The primary mechanism by which benzenecarbodithioic acid phenyl ester exerts its effects is through its role as a RAFT agent in polymerization reactions. The compound mediates the polymerization process by reversibly adding to and fragmenting from growing polymer chains. This allows for precise control over the molecular weight and structure of the resulting polymers . The key molecular targets are the growing polymer radicals, and the pathways involved include reversible addition-fragmentation chain transfer processes .

Properties

IUPAC Name

phenyl benzenecarbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10S2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTCMYDFBKNQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444059
Record name benzenecarbodithioic acid phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949-00-8
Record name benzenecarbodithioic acid phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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